Potassium trifluoro(5-formylpyridin-3-yl)borate
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Overview
Description
Potassium trifluoro(5-formylpyridin-3-yl)borate is an organoboron compound with the molecular formula C₆H₄BF₃KNO and a molecular weight of 213.01 g/mol . This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which also contains a formyl group at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(5-formylpyridin-3-yl)borate can be synthesized through various methods. One common approach involves the reaction of 5-formylpyridine with potassium trifluoroborate in the presence of a suitable base. The reaction typically occurs under mild conditions and can be carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques like crystallization or chromatography to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-formylpyridin-3-yl)borate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the borate compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), aryl or vinyl halide.
Major Products
The major products formed from these reactions are biaryl or aryl-vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium trifluoro(5-formylpyridin-3-yl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium trifluoro(5-formylpyridin-3-yl)borate in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The trifluoroborate group transfers the organic moiety to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or aryl-vinyl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Potassium trifluoro(5-formylpyridin-3-yl)borate can be compared with other organotrifluoroborate compounds, such as:
Potassium trifluoro(4-formylpyridin-3-yl)borate: Similar structure but with the formyl group at the 4-position.
Potassium pyridine-3-trifluoroborate: Lacks the formyl group, making it less reactive in certain cross-coupling reactions.
The uniqueness of this compound lies in its ability to participate in selective cross-coupling reactions, providing high yields and functional group tolerance .
Properties
IUPAC Name |
potassium;trifluoro-(5-formylpyridin-3-yl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO.K/c8-7(9,10)6-1-5(4-12)2-11-3-6;/h1-4H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSBSGFVXLDEJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CN=C1)C=O)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80855873 |
Source
|
Record name | Potassium trifluoro(5-formylpyridin-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-60-8 |
Source
|
Record name | Potassium trifluoro(5-formylpyridin-3-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80855873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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